molecular formula C13H16FN3 B11760790 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine

Katalognummer: B11760790
Molekulargewicht: 233.28 g/mol
InChI-Schlüssel: FAMUUGNKUUIJEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that combines a fluoroethyl group, a phenylethyl group, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a halogenated ethyl compound with a fluoride source.

    Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluoride ion.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-1H-pyrazol-3-ylmethyl(2-phenylethyl)amine: This compound has a similar structure but differs in the position of the pyrazole ring substitution.

    1-(2-fluoroethyl)-1H-pyrazol-5-ylmethyl(2-phenylethyl)amine: Another similar compound with a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C13H16FN3

Molekulargewicht

233.28 g/mol

IUPAC-Name

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12/h1-5,10-11,15H,6-9H2

InChI-Schlüssel

FAMUUGNKUUIJEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC2=CN(N=C2)CCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.